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While dedicated research on 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile might be scarce, it might be related to existing research on similar molecules. Here are some areas for further exploration:
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile is a complex organic compound with the molecular formula and a molecular weight of approximately 283.24 g/mol. This compound features a unique structural framework that includes a piperidinyl ring and an isoindoline-dione moiety. Its intricate design makes it a valuable scaffold for the development of various therapeutic agents, particularly in medicinal chemistry and pharmaceutical research .
The chemical reactivity of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile is characterized by several types of reactions:
This compound exhibits significant biological activity through its interaction with the cereblon protein, which is involved in critical cellular processes such as proliferation and differentiation. The modulation of cereblon function by 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile affects numerous biochemical pathways, making it a potential candidate for therapeutic applications in cancer treatment and other diseases .
Several synthesis methods have been developed for 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile:
The compound has diverse applications across various fields:
Interaction studies have focused on understanding how 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile binds to cereblon and other biomolecules. These studies reveal insights into its potential as a therapeutic agent by examining its effects on cell signaling pathways and metabolic processes. The compound's interactions are often analyzed using techniques such as surface plasmon resonance and isothermal titration calorimetry to quantify binding affinities and kinetics .
Several compounds share structural similarities with 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid | Thalidomide analog used in PROTAC studies | |
4-Hydroxy-thalidomide | Known for its anti-cancer properties | |
2-(2,6-Dioxopiperidin-3-y)-5-nitroisoindoline-1,3-dione | Exhibits different biological activities compared to the target compound |
The uniqueness of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile lies in its specific interactions with cereblon and its potential role as a therapeutic agent targeting multiple pathways involved in cancer progression. Its structural complexity provides opportunities for further modifications that can enhance its efficacy and selectivity compared to similar compounds .